VIT-2763

Vue d'ensemble

Description

Vamifeport is an oral inhibitor of ferroportin, an enzyme essential for the transport of iron in the body. Ferroportin plays a key role in regulating iron uptake and distribution. By inhibiting ferroportin, vamifeport helps manage conditions related to iron overload, such as sickle cell disease and β-thalassemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of vamifeport involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the biological activity of vamifeport. This may involve reactions such as halogenation, alkylation, and acylation.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of vamifeport follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include:

Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

Environmental impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Analyse Des Réactions Chimiques

Types of Reactions

Vamifeport undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically to reduce carbonyl groups to alcohols.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in vamifeport. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Applications De Recherche Scientifique

β-Thalassemia

VIT-2763 has shown promising results in preclinical models of β-thalassemia. In studies using the Hbb^th3/+ mouse model, this compound demonstrated the following effects:

- Improvement in Erythropoiesis : Mice treated with this compound exhibited a significant increase in mature erythrocytes (77% increase) compared to vehicle-treated controls. This suggests enhanced red blood cell production despite the underlying disease pathology .

- Correction of Iron Overload : While this compound alone did not reverse liver iron overload, its combination with iron chelators like DFX achieved comparable reductions in liver iron concentrations. This indicates that this compound can be effectively used alongside existing treatments to manage iron levels .

Sickle Cell Disease (SCD)

This compound is also being evaluated for its efficacy in treating SCD. The clinical trial aims to assess its safety and effectiveness in reducing hemolysis and inflammation associated with SCD. Key objectives include:

- Reduction of Sickle Hemoglobin Levels : By lowering serum iron levels, this compound may decrease the concentration of abnormal hemoglobin (HbS), potentially reducing sickling events and associated complications .

- Improvement of Clinical Outcomes : Preliminary studies indicate that this compound could mitigate vaso-occlusive crises, a common and painful complication in SCD patients .

Phase 1 Trials

A Phase 1 clinical trial conducted on healthy volunteers demonstrated that:

- Safety Profile : this compound was well-tolerated with no severe adverse events reported. The drug exhibited a pharmacokinetic profile conducive to further testing in patients with β-thalassemia and SCD .

- Pharmacodynamic Effects : Participants receiving doses ≥60 mg showed a temporary decrease in serum iron levels and transferrin saturation, affirming the drug's intended mechanism of action .

Ongoing Research

Current clinical trials are exploring various aspects of this compound's efficacy:

| Study Name | Condition | Objective | Status |

|---|---|---|---|

| NCT04817670 | Sickle Cell Disease | Assess safety and tolerability | Recruiting |

| Phase 1 Study | β-Thalassemia | Evaluate pharmacokinetics and pharmacodynamics | Completed |

Mécanisme D'action

Vamifeport exerts its effects by binding to ferroportin, the only known iron exporter in mammals. By inhibiting ferroportin, vamifeport prevents the release of iron from cells into the bloodstream. This leads to a reduction in iron levels in the blood, which is beneficial in conditions characterized by iron overload . The molecular targets and pathways involved include:

Ferroportin: Direct inhibition of this transporter.

Iron homeostasis pathways: Modulation of pathways that regulate iron uptake, storage, and utilization.

Comparaison Avec Des Composés Similaires

Vamifeport is unique in its specific inhibition of ferroportin. Similar compounds include:

Deferoxamine: An iron chelator used to treat iron overload but works by binding free iron rather than inhibiting ferroportin.

Deferasirox: Another iron chelator with a similar mechanism to deferoxamine.

Ferristatin: A compound that also targets iron transport but through different mechanisms.

Vamifeport stands out due to its oral bioavailability and specific mechanism of action, making it a promising candidate for treating iron-related disorders .

Activité Biologique

VIT-2763 is an oral ferroportin inhibitor currently under investigation for its therapeutic potential in conditions such as sickle cell disease (SCD) and β-thalassemia. This compound operates by inhibiting ferroportin, a protein responsible for iron transport in the body, thereby impacting iron homeostasis and erythropoiesis.

This compound competes with hepcidin for binding to ferroportin, preventing its internalization and promoting iron retention within macrophages and hepatocytes. This mechanism is crucial as it restricts iron availability, which is particularly beneficial in conditions characterized by ineffective erythropoiesis and iron overload.

Key Findings:

- Erythropoiesis Improvement : In studies using the Hbb th3/+ mouse model of β-thalassemia, this compound significantly improved erythropoiesis, as evidenced by increased red blood cell (RBC) production and correction of elevated leukocyte counts .

- Iron Level Reduction : this compound treatment led to a reduction in serum iron levels and transferrin saturation, indicating its efficacy in managing iron overload .

Phase 1 Trials

A first-in-human Phase 1 clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. Participants received varying doses (5 to 240 mg) of the drug or placebo. Key outcomes included:

- Safety Profile : this compound was well tolerated with no severe adverse effects reported. The elimination half-life ranged from 1.9 to 5.3 hours, indicating a relatively fast absorption rate .

- Pharmacodynamics : The study observed a temporary decrease in serum iron levels following administration, supporting its role as an iron-lowering agent .

Sickle Cell Disease

A clinical trial is underway to evaluate the effectiveness of this compound in patients with SCD. The study aims to determine its impact on reducing hemolysis and inflammation associated with the disease. Preliminary findings suggest that by blocking ferroportin, this compound may decrease the concentration of abnormal hemoglobin (sickle cells) in RBCs, potentially alleviating symptoms of SCD .

Summary of Biological Activity

| Parameter | Effect of this compound |

|---|---|

| Erythropoiesis | Improved RBC production |

| Leukocyte Counts | Corrected to near wild-type levels |

| Serum Iron Levels | Reduced significantly |

| Transferrin Saturation | Temporarily decreased |

| Safety Profile | Well tolerated with no serious adverse events |

Propriétés

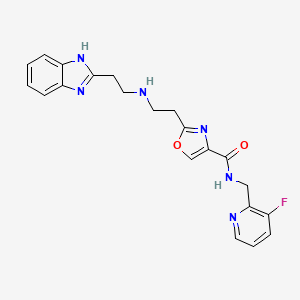

IUPAC Name |

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVRFXIVWUGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095668-10-1 | |

| Record name | Vamifeport [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAMIFEPORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.